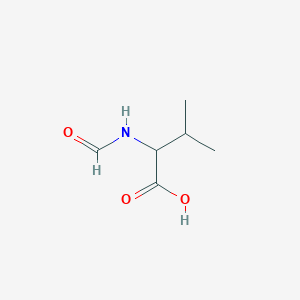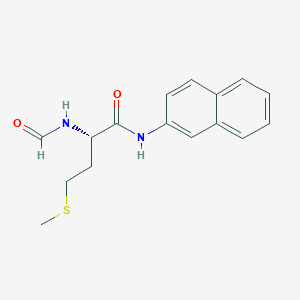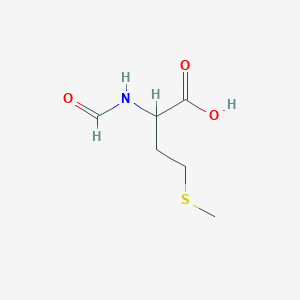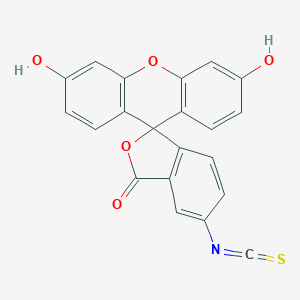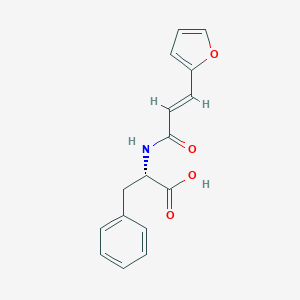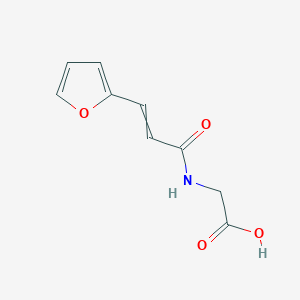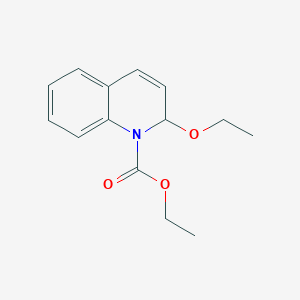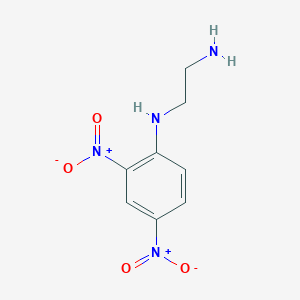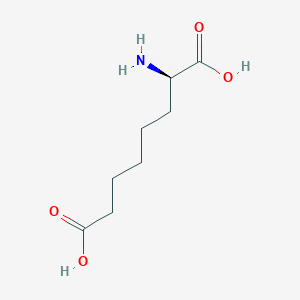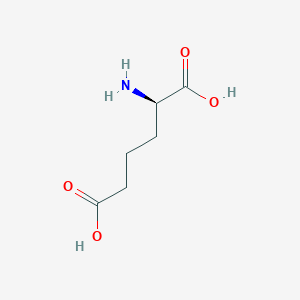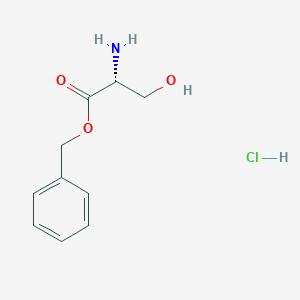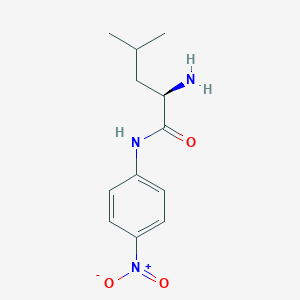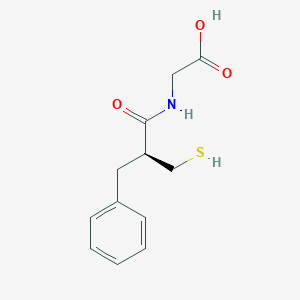
Thiorphan
Übersicht
Beschreibung
Thiorphan is a potent inhibitor of membrane metalloendopeptidase, also known as enkephalinase. This compound is the active metabolite of racecadotril, an antidiarrheal medication. This compound prevents the degradation of endogenous enkephalins by inhibiting enkephalinase, thereby potentiating morphine-induced analgesia and attenuating naloxone-precipitated withdrawal symptoms .
Wissenschaftliche Forschungsanwendungen
Thiorphan hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Enzymhemmung und Reaktionsmechanismen verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation von Enkephalinspiegeln und seine Auswirkungen auf Schmerz- und Suchtwege.
Medizin: Untersucht für sein Potenzial zur Behandlung von Erkrankungen wie Durchfall, Schmerzen und neurodegenerativen Erkrankungen. .
Industrie: Wird bei der Entwicklung neuer Medikamente und als Referenzverbindung in der Analytischen Chemie eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkungen durch Hemmung des Enzyms neutrale Endopeptidase (Enkephalinase) aus. Diese Hemmung verhindert den Abbau von endogenen Enkephalinen, was zu erhöhten Spiegeln dieser Peptide führt. Enkephaline binden an Opioidrezeptoren, was zu analgetischen Wirkungen führt. This compound erhöht auch die Spiegel anderer Peptide wie dem atrialen natriuretischen Peptid, das kardiale Wirkungen haben kann .
Ähnliche Verbindungen:
Racecadotril: Die Stammverbindung von this compound, die als Antidiarrhoetikum verwendet wird.
Captopril: Eine weitere thiolhaltige Verbindung, die als Angiotensin-Converting-Enzym-Inhibitor verwendet wird.
Tiopronin: Ein thiolhaltiges Medikament, das zur Behandlung von Cystinurie verwendet wird
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Hemmung der Enkephalinase, was es besonders effektiv bei der Modulation von Schmerz- und Suchtwegen macht. Im Gegensatz zu Captopril und Tiopronin beeinflusst this compound das Angiotensin-Converting-Enzym oder andere Enzyme nicht signifikant, wodurch es in seiner Wirkung selektiver ist .
Wirkmechanismus
Target of Action
Thiorphan is a potent inhibitor of the enzyme neprilysin , also known as membrane metalloendopeptidase . Neprilysin plays a crucial role in the degradation of endogenous enkephalins, which are peptides involved in modulating pain and emotion .
Mode of Action
By inhibiting neprilysin, this compound increases the exposure to neprilysin substrates, including enkephalins . This results in the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the enkephalin pathway. By inhibiting neprilysin, this compound prevents the degradation of endogenous enkephalins . This leads to an increase in enkephalin levels, which can then interact with opioid receptors to produce analgesic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of morphine-induced analgesia and attenuation of naloxone-precipitated withdrawal symptoms . In addition, this compound has been found to have neuroprotective effects in newborn mice, reducing excitotoxic cortical damage .
Zukünftige Richtungen
Research is ongoing to understand the mechanism of inhibition of enzymes like Thiorphan and to identify inhibition capabilities beyond reported IC50 values. This is necessary for understanding the binding modes of these identified compounds and to provide the necessary foundation for developing clinically relevant inhibitors .
Biochemische Analyse
Biochemical Properties
Thiorphan interacts with the enzyme neprilysin, inhibiting its activity . Neprilysin is involved in the degradation of biologically active peptides, and by inhibiting this enzyme, this compound can elevate the levels of these peptides in the body .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. For example, it has been used in research to study its effects on pain perception, opioid receptor binding, and the modulation of analgesic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of the enzyme neprilysin . This prevents the breakdown of biologically active peptides, leading to elevated levels of these peptides in the body .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with the enzyme neprilysin . By inhibiting this enzyme, this compound can affect the metabolism of biologically active peptides .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Thiorphan kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Benzyl-3-Sulfanylpropansäure mit Glycin in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC). Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird anschließend durch Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig automatisierte Systeme für die präzise Steuerung der Reaktionsbedingungen. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist in industriellen Umgebungen zur Reinigung von this compound üblich .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Thiorphan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Disulfidbrücken zu bilden, die seine Aktivität beeinflussen können.
Reduktion: Die Reduktion von this compound kann zur Bildung von Thiolgruppen führen, die für seine inhibitorische Aktivität essentiell sind.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung verschiedener Derivate führt
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Natriumborhydrid.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin
Hauptprodukte:
Oxidation: Disulfidderivate.
Reduktion: Thiolhaltige Verbindungen.
Substitution: Verschiedene substituierte this compound-Derivate
Vergleich Mit ähnlichen Verbindungen
Racecadotril: The parent compound of thiorphan, used as an antidiarrheal medication.
Captopril: Another thiol-containing compound, used as an angiotensin-converting enzyme inhibitor.
Uniqueness of this compound: this compound is unique due to its specific inhibition of enkephalinase, which makes it particularly effective in modulating pain and addiction pathways. Unlike captopril and tiopronin, this compound does not significantly affect angiotensin-converting enzyme or other enzymes, making it more selective in its action .
Eigenschaften
IUPAC Name |
2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868412 | |
| Record name | (+/-)-Thiorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76721-89-6 | |
| Record name | Thiorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76721-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiorphan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076721896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-thiorphan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Thiorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79L7B5X3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Thiorphan?
A1: this compound acts as a potent and specific inhibitor of neutral endopeptidase (NEP), also known as enkephalinase [, , , , , , , , , ]. NEP is a membrane-bound metallopeptidase responsible for the degradation of various neuropeptides, including enkephalins, tachykinins, and atrial natriuretic peptide (ANP) [, , , , , , , , , ].
Q2: How does this compound interact with NEP?
A2: this compound binds to the active site of NEP, mimicking the substrate and preventing the enzyme from cleaving peptide bonds [, , ]. This interaction is characterized by the coordination of the inhibitor's sulfur atom to the active site zinc ion and the formation of hydrogen bonds between the inhibitor and the enzyme [].
Q3: What are the downstream consequences of NEP inhibition by this compound?
A3: NEP inhibition by this compound leads to an increase in the levels of various neuropeptides, including enkephalins, substance P, and ANP [, , , , , , ]. This increase in neuropeptide levels can have diverse physiological effects, including analgesia, diuresis, natriuresis, and modulation of airway smooth muscle tone [, , , , , , , ].
Q4: How does this compound's effect on enkephalin levels contribute to its analgesic activity?
A4: this compound inhibits enkephalinase, the enzyme primarily responsible for enkephalin degradation in the brain [, , ]. This inhibition leads to increased enkephalin levels, enhancing opioid receptor activation and producing analgesic effects [, , ]. Studies in mice have shown that this compound potentiates the analgesic activity of exogenous enkephalins and displays naloxone-reversible analgesia in pain models [, , , ].
Q5: How does this compound affect the actions of bradykinin?
A5: this compound, by inhibiting NEP, can potentiate the vasodilatory effects of bradykinin [, ]. NEP is known to degrade bradykinin, and its inhibition leads to increased bradykinin levels and enhanced activation of bradykinin receptors, resulting in vasodilation [, ].
Q6: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C12H15NO3S and a molecular weight of 253.32 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided abstracts don't explicitly mention specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been employed to characterize this compound and its derivatives []. These techniques are routinely used to confirm the structure and purity of synthesized compounds.
Q8: What is the duration of action of this compound?
A8: The duration of action of this compound varies depending on the administration route and dosage [, ]. Intravenously administered this compound exhibits a short half-life, whereas inhaled this compound demonstrates a rapid onset and short duration of action [, ].
Q9: Has this compound been investigated in clinical trials?
A9: While this compound itself has not been extensively studied in clinical trials, its prodrug, Racecadotril, is commercially available for the treatment of diarrhea []. Racecadotril is rapidly metabolized to this compound in vivo.
Q10: Are there any known instances of resistance to this compound?
A10: The provided abstracts do not mention any specific mechanisms of resistance to this compound.
Q11: Are there any specific drug delivery strategies being explored for this compound?
A11: Research has explored the use of dried blood spot on-card derivatization as an alternative method for this compound sample collection and stabilization []. This approach aims to overcome the instability of this compound in biological matrices by derivatizing the thiol group to a more stable thioether directly on the sampling card [].
Q12: What analytical methods are used to quantify this compound in biological samples?
A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the quantification of this compound in biological matrices [, ]. This technique allows for sensitive and specific detection of this compound and its metabolites.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


